molecular formula C11H12N2O2S B5636778 N-(2-furylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2-furylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5636778
M. Wt: 236.29 g/mol
InChI Key: HSDWMZLZLDPNFY-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” is a complex organic compound. It contains a furylmethyl group (a furan ring attached to a methyl group), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxamide group (a carboxylic acid amide). These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a thiazole ring substituted with two methyl groups and a carboxamide group, and a furylmethyl group attached to the nitrogen of the thiazole . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The furyl group can also participate in electrophilic substitution, and the carboxamide group can undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of its functional groups .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its potential biological activities. It could also be interesting to study its derivatives and analogs .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-10(16-8(2)13-7)11(14)12-6-9-4-3-5-15-9/h3-5H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDWMZLZLDPNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2,4-dimethylthiazole-5-carboxamide

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